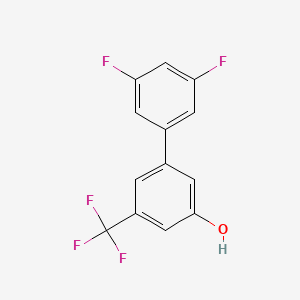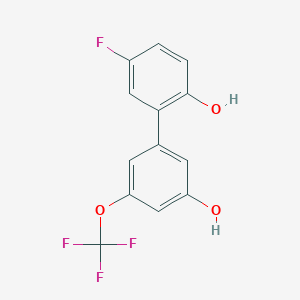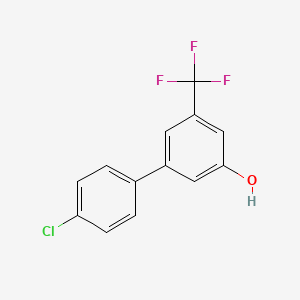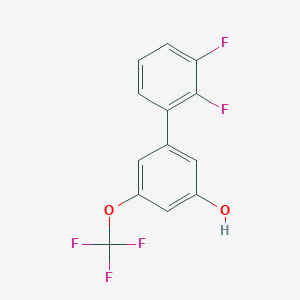
5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% (CAS# 511-89-7), also known as 4-acetyl-3-trifluoromethylphenol, is a colorless to pale yellow liquid with a characteristic odor. It is a synthetic aromatic compound belonging to the phenol family. It is soluble in water and alcohols, and is used as an intermediate for the synthesis of pharmaceuticals, fragrances, and other chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% depends on the specific application. In general, the compound acts as a nucleophile and reacts with electrophiles to form a new covalent bond. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. Additionally, the compound can act as a Lewis acid and react with Lewis bases, such as amines, to form new covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% are largely unknown. The compound is not known to be toxic or carcinogenic, but it has not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. Additionally, it is soluble in water and alcohols, making it easy to work with. The main limitation is that it is not very stable and is easily oxidized by air.
Direcciones Futuras
There are many potential future directions for research on 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95%. These include further investigation into its biochemical and physiological effects, as well as its potential applications in medicine and agriculture. Additionally, research could be conducted on the development of new synthetic methods for the synthesis of the compound, as well as its use as a starting material for the synthesis of other compounds. Finally, research could be conducted on the development of new methods for the purification and isolation of the compound.
Métodos De Síntesis
The synthesis of 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% begins with the reaction of 4-chlorophenol with trifluoroacetic anhydride in the presence of a base catalyst. This reaction yields 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95%rifluoromethylphenol as the major product. The compound can then be isolated and purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, fragrances, and other chemicals. It has also been used as a starting material for the synthesis of a novel class of trifluoromethyl phenols, which have potential applications in the fields of medicine and agriculture. Additionally, the compound has been used as a reagent in the synthesis of various biologically active compounds, such as pyridines, quinolines, and thiophenes.
Propiedades
IUPAC Name |
1-[4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9(19)10-2-4-11(5-3-10)12-6-13(15(16,17)18)8-14(20)7-12/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLPBQFKXBJCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686592 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261958-70-6 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














